
Coronarin E
Overview
Description
Coronarin E is a natural diterpenoid found in the rhizomes of Hedychium coronarium . It has a molecular formula of C20H28O and a molecular weight of 284.4357 .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound isInChI=1S/C20H28O/c1-15-6-9-18-19(2,3)11-5-12-20(18,4)17(15)8-7-16-10-13-21-14-16/h7-8,10,13-14,17-18H,1,5-6,9,11-12H2,2-4H3/b8-7+ . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 359.9±21.0 °C at 760 mmHg, and a flash point of 165.2±8.9 °C . The exact melting point is not specified .Scientific Research Applications
Anticancer Properties
Coronarin E, derived from the rhizomes of plants like Hedychium coronarium, has shown notable anticancer properties. For instance, research indicates that related compounds, such as Coronarin D, can induce apoptotic cell death in various cancer cell lines, including hepatocellular carcinoma and glioblastoma cells, by triggering pathways like JNK signaling and causing mitochondrial membrane potential loss, leading to the activation of key caspases (Lin et al., 2018), (Franco et al., 2019).
Antimicrobial Activity
Studies have also demonstrated the antimicrobial potential of Coronarin D, a compound closely related to this compound. It exhibits activity against various Gram-positive bacteria and fungi, sometimes in combination with classical antibiotics, indicating its potential in treating infectious diseases (Reuk-ngam et al., 2014), (Kaomongkolgit et al., 2012).
Inhibition of Inflammatory Pathways
Coronarin D is also known to inhibit the nuclear factor-κB (NF-κB) pathway, a crucial mediator of inflammation and related processes. This inhibition leads to reduced inflammation, invasion, and osteoclastogenesis, while enhancing apoptosis in various cell lines (Kunnumakkara et al., 2008).
Mechanism of Action
Target of Action
Coronarin E is a natural diterpenoid found in the rhizomes of Hedychium coronarium It’s structurally related compound, coronarin d, has been shown to inhibit the nuclear factor-kappa b (nf-κb) pathway , which plays a crucial role in inflammation, invasion, and osteoclastogenesis, as well as in the potentiation of apoptosis
Mode of Action
Coronarin d, a structurally related compound, has been shown to inhibit both constitutive and inducible nf-κb pathway activation . This inhibition leads to the potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis . Given the structural similarity, this compound might exhibit a similar mode of action, but this needs to be confirmed by further studies.
Biochemical Pathways
Coronarin a, another compound from the same family, has been reported to modulate hepatic glycogen synthesis and gluconeogenesis via inhibiting mtorc1/s6k1 signaling . This leads to an amelioration of glucose homeostasis in diabetic mice . Given the structural similarity, this compound might affect similar biochemical pathways, but this hypothesis needs to be tested in future studies.
Result of Action
Coronarin d, a structurally related compound, has been shown to potentiate apoptosis, inhibit invasion, and suppress osteoclastogenesis . Given the structural similarity, this compound might exhibit similar effects, but this needs to be confirmed by further studies.
Biochemical Analysis
Biochemical Properties
Coronarin E plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making this compound a potential candidate for managing diabetes. Additionally, this compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress . This property is attributed to its ability to interact with and stabilize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, thereby inhibiting cancer cell proliferation . This effect is mediated through the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. Furthermore, this compound influences cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and growth . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to reduced cell viability and increased cell death in cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . This modulation can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can change depending on the duration of exposure. For instance, short-term exposure to this compound may result in immediate antioxidant and anti-inflammatory effects, while long-term exposure can lead to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the importance of considering the duration of treatment when evaluating the therapeutic potential of this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways influenced by this compound is the PI3K/Akt pathway, which plays a critical role in regulating cell survival, growth, and metabolism . By modulating this pathway, this compound can affect metabolic flux and alter the levels of metabolites involved in energy production and cellular homeostasis. Additionally, this compound has been shown to inhibit the mTORC1/S6K1 signaling pathway, which is involved in protein synthesis and cell growth . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and be distributed to various cellular compartments. Studies have shown that this compound can accumulate in the cytoplasm and nucleus, where it exerts its biological effects . Additionally, this compound can be transported to different tissues through the bloodstream, allowing it to reach target sites and exert systemic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . In the cytoplasm, this compound can interact with enzymes and signaling molecules, modulating their activity and influencing cellular processes. In the nucleus, this compound can bind to transcription factors and DNA, affecting gene expression and regulating cellular functions. The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
properties
IUPAC Name |
3-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-15-6-9-18-19(2,3)11-5-12-20(18,4)17(15)8-7-16-10-13-21-14-16/h7-8,10,13-14,17-18H,1,5-6,9,11-12H2,2-4H3/b8-7+/t17-,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVXYNOIXUIXBI-NDLVVHCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C=CC3=COC=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=COC=C3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



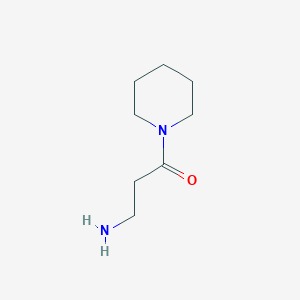
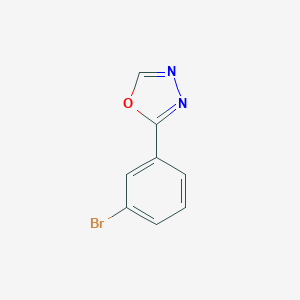
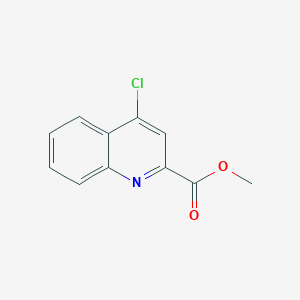


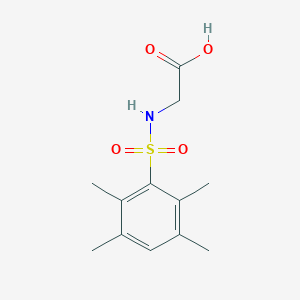

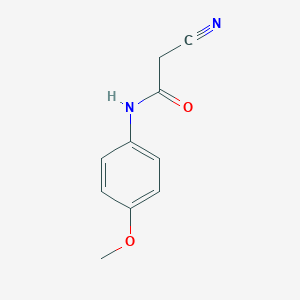
![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)




